Roflumilast-d4 N-Oxide

説明

BenchChem offers high-quality Roflumilast-d4 N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Roflumilast-d4 N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

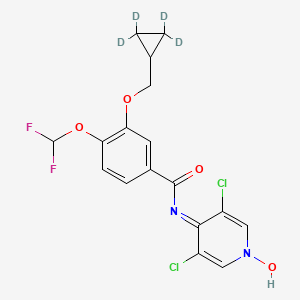

IUPAC Name |

N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXXMSARUQULRI-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Roflumilast-d4 N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Roflumilast-d4 N-Oxide, a critical molecule in pharmaceutical research and development. We will delve into its chemical and physical properties, synthesis, analytical methodologies, and applications, with a focus on providing practical, field-proven insights.

Introduction: Understanding the Significance of Roflumilast-d4 N-Oxide

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Upon administration, Roflumilast is metabolized to its primary active metabolite, Roflumilast N-Oxide.[1] This N-oxide metabolite is a potent PDE4 inhibitor in its own right and is considered to be responsible for a significant portion of the overall pharmacological activity of the parent drug.[2][3]

The deuterated analogue, Roflumilast-d4 N-Oxide, serves as an invaluable tool in bioanalytical studies. Its key application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Roflumilast N-Oxide in biological matrices. The incorporation of deuterium atoms provides a mass shift that allows for its differentiation from the endogenous analyte while maintaining nearly identical physicochemical properties and chromatographic behavior, a cornerstone of the internal standard-based quantification.[4]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of Roflumilast-d4 N-Oxide is paramount for its effective use in research. These properties dictate its behavior in various experimental settings, from storage and handling to its performance in analytical assays.

| Property | Value | Source(s) |

| Chemical Name | 3,5-dichloro-4-(3-((cyclopropyl-2,2,3,3-d4)methoxy)-4-(difluoromethoxy)benzamido)pyridine 1-oxide | Inferred from structure |

| Molecular Formula | C₁₇H₁₀D₄Cl₂F₂N₂O₄ | [5] |

| Molecular Weight | 423.2 g/mol | [5] |

| CAS Number | 1794760-31-8 | [5] |

| Appearance | White to off-white solid | General observation |

| Solubility (non-deuterated) | Soluble in DMSO, ethanol, and methanol. | [4][5] |

| Storage Temperature | -20°C | [5] |

Synthesis and Purification: From Parent Drug to Labeled Metabolite

The synthesis of Roflumilast-d4 N-Oxide is a multi-step process that begins with the deuterated parent drug, Roflumilast-d4. The subsequent N-oxidation is a critical step to generate the desired metabolite.

Conceptual Synthesis Pathway

Caption: Conceptual workflow for the synthesis of Roflumilast-d4 N-Oxide.

Step-by-Step Synthesis Protocol (Exemplary)

This protocol is based on the synthesis of the non-deuterated N-oxide and adapted for the deuterated analogue.[6]

-

Dissolution: Dissolve Roflumilast-d4 in a suitable organic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

-

Oxidation: To the stirred solution, add a suitable oxidizing agent. A common choice is meta-chloroperoxybenzoic acid (m-CPBA), added portion-wise at room temperature. The use of m-CPBA offers mild reaction conditions, minimizing side-product formation.[6]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate). Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Roflumilast-d4 N-Oxide.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Analytical Methodologies: A Guide to Quantification

The primary application of Roflumilast-d4 N-Oxide is as an internal standard for the accurate quantification of Roflumilast N-Oxide in complex biological matrices. LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity.

Bioanalytical Workflow Using Roflumilast-d4 N-Oxide as an Internal Standard

Caption: Bioanalytical workflow for the quantification of Roflumilast N-Oxide.

Detailed LC-MS/MS Protocol for Bioanalysis

This protocol is a composite based on published methods for the analysis of Roflumilast and its N-oxide.[7]

-

Sample Preparation (Protein Precipitation): a. To 100 µL of biological matrix (e.g., plasma), add 10 µL of a working solution of Roflumilast-d4 N-Oxide in methanol (concentration will depend on the expected analyte concentration range). b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

-

Chromatographic Conditions (Exemplary):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Exemplary):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Roflumilast N-Oxide: Precursor ion [M+H]⁺ → Product ion (specific fragment to be determined by infusion and optimization). A common fragmentation pathway for N-oxides is the loss of an oxygen atom ([M+H-16]⁺).[8][9]

-

Roflumilast-d4 N-Oxide (IS): Precursor ion [M+H]⁺ → Product ion (corresponding deuterated fragment).

-

-

Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

-

Stability: Ensuring the Integrity of the Standard

The stability of Roflumilast-d4 N-Oxide is crucial for its reliable use as an internal standard. Stability should be assessed under various conditions to establish appropriate storage and handling procedures. Based on forced degradation studies of the parent compound, Roflumilast, the N-oxide is expected to be susceptible to degradation under certain conditions.[3]

-

Hydrolytic Stability: The amide linkage in Roflumilast is susceptible to hydrolysis under acidic and, more significantly, alkaline conditions.[3] The N-oxide moiety is generally stable to hydrolysis.

-

Oxidative Stability: The molecule may be sensitive to strong oxidizing agents.

-

Photostability: The parent drug, Roflumilast, is relatively stable to light.[3]

-

Thermal Stability: Roflumilast is stable under thermal stress.[3]

It is recommended to store stock solutions of Roflumilast-d4 N-Oxide at -20°C in a tightly sealed container, protected from light. Freeze-thaw cycles should be minimized.

Biological Activity and Mechanism of Action

Roflumilast N-Oxide, the active metabolite of Roflumilast, is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[10] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, Roflumilast N-Oxide increases intracellular cAMP levels, leading to a cascade of anti-inflammatory effects.[1][11]

PDE4 Inhibition Signaling Pathway

Caption: Mechanism of action of Roflumilast N-Oxide via PDE4 inhibition.

Safety and Handling: Best Practices for Laboratory Use

As with any chemical substance, proper safety precautions should be taken when handling Roflumilast-d4 N-Oxide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container at -20°C, away from heat and sources of ignition. For long-term stability, especially for deuterated compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent isotopic exchange with atmospheric moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Roflumilast-d4 N-Oxide is an indispensable tool for researchers and drug development professionals working with Roflumilast. Its role as an internal standard in bioanalytical assays enables the accurate and precise quantification of the active N-oxide metabolite, which is crucial for pharmacokinetic and pharmacodynamic studies. A comprehensive understanding of its chemical properties, synthesis, and analytical applications, as outlined in this guide, is essential for its effective and reliable use in a laboratory setting.

References

- WO2011163469A1 - Hydrated form of anti-inflammatory roflumilast-n-oxide - Google P

- Roflumilast-d4 N-Oxide Product Information.

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (URL: [Link])

-

Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed. (URL: [Link])

-

Roflumilast: A Selective Phosphodiesterase 4 Inhibitor - PubMed. (URL: [Link])

-

Simultaneous determination of roflumilast and its metabolite in human plasma by LC–MS/MS: Application for a pharmacokinetic study - FAO AGRIS. (URL: [Link])

-

Pharmacokinetic data for roflumilast and roflumilast N-oxide. - ResearchGate. (URL: [Link])

-

Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products - PMC - NIH. (URL: [Link])

-

Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC. (URL: [Link])

-

Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed. (URL: [Link])

-

The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal. (URL: [Link])

-

A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. WO2011163469A1 - Hydrated form of anti-inflammatory roflumilast-n-oxide - Google Patents [patents.google.com]

- 7. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

Roflumilast N-Oxide: A Technical Guide to its In Vivo and In Vitro Effects

Introduction: Beyond the Parent Compound - The Significance of Roflumilast N-Oxide

Roflumilast, an oral phosphodiesterase 4 (PDE4) inhibitor, has carved a niche in the management of severe chronic obstructive pulmonary disease (COPD).[1][2] However, a comprehensive understanding of its pharmacological activity necessitates a deep dive into its primary active metabolite, Roflumilast N-Oxide. Following oral administration, roflumilast is extensively metabolized, and it is this N-oxide metabolite that is largely responsible for the systemic PDE4 inhibition observed in vivo.[1][3] In fact, the plasma area under the curve (AUC) for Roflumilast N-Oxide is approximately 10-fold greater than that of the parent compound, roflumilast.[3][4] While being only two- to threefold less potent than roflumilast in its direct inhibitory action on the PDE4 enzyme, its sustained high plasma concentrations mean that Roflumilast N-Oxide accounts for over 90% of the total PDE4 inhibitory activity in the body.[1]

This technical guide provides an in-depth exploration of the in vivo and in vitro effects of Roflumilast N-Oxide, offering researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, experimental protocols for its evaluation, and a summary of its key pharmacological activities.

Core Mechanism of Action: Amplifying Anti-inflammatory Signaling

The primary mechanism of action for Roflumilast N-Oxide is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is a critical enzyme within inflammatory and immune cells, responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, Roflumilast N-Oxide leads to an accumulation of intracellular cAMP.[1] This elevation in cAMP levels activates downstream signaling cascades, most notably through Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors and cellular processes, culminating in a broad anti-inflammatory effect.[5]

The consequences of this increased cAMP signaling are multifaceted and include:

-

Suppression of Inflammatory Mediator Release: Inhibition of the release of a wide array of pro-inflammatory cytokines and chemokines.

-

Modulation of Immune Cell Function: Reduced infiltration and activation of key inflammatory cells such as neutrophils and eosinophils.

-

Impact on Structural Cells: Effects on airway smooth muscle and epithelial cells that contribute to the pathophysiology of chronic respiratory diseases.

The following diagram illustrates the core signaling pathway modulated by Roflumilast N-Oxide.

Caption: Signaling pathway of Roflumilast N-Oxide.

In Vitro Effects of Roflumilast N-Oxide

A substantial body of in vitro evidence demonstrates the potent anti-inflammatory and cytoprotective effects of Roflumilast N-Oxide across a range of cell types relevant to respiratory and inflammatory diseases.

Anti-inflammatory Effects on Immune and Structural Cells

-

Airway Smooth Muscle Cells: In combination with the long-acting β2-agonist formoterol, Roflumilast N-Oxide significantly enhances the anti-inflammatory effects of dexamethasone in airway smooth muscle cells.[6][7] This synergy is linked to an increased expression of mitogen-activated protein kinase phosphatase 1 (MKP-1).[6][7]

-

Neutrophils: Roflumilast N-Oxide potently inhibits the cigarette smoke extract (CSE)-induced release of interleukin-8 (IL-8) from neutrophils of both healthy individuals and COPD patients.[8] It can also restore corticosteroid sensitivity in neutrophils from COPD patients by reversing CSE-induced overexpression of macrophage migration inhibitory factor (MIF) and downregulation of MKP-1.[8]

-

Platelet-Leukocyte Interactions: Roflumilast N-Oxide has been shown to curb platelet-leukocyte interactions, a process implicated in vascular disease. It reduces neutrophil adhesion to platelets and endothelium and decreases the expression of tissue factor in monocytes.[9]

-

Bronchial Epithelial Cells: Roflumilast N-Oxide protects human bronchial epithelial cells from the detrimental effects of cigarette smoke. It has been demonstrated to improve cilia motility, reverse the CSE-induced decrease in ciliary beat frequency (CBF), and prevent the loss of ciliated cells following long-term CSE exposure.[2][10] Furthermore, it can mitigate the epithelial-mesenchymal transition (EMT) induced by CSE in these cells.[11]

-

Human Bronchial Explants: At clinically relevant concentrations, Roflumilast N-Oxide reduces the release of several pro-inflammatory mediators, including TNF-α, CCL2, CCL3, CCL4, CCL5, and CXCL9, from human bronchial explants stimulated with lipopolysaccharide (LPS).[12][13][14]

Quantitative In Vitro Data

| Parameter | Cell Type/System | Condition | Result | Reference |

| PDE4 Inhibition | Human Bronchial Epithelial Cells | - | 1 µM Roflumilast N-Oxide completely and selectively blocks PDE4 activity. | [11] |

| IL-8 Secretion Inhibition | Neutrophils (Healthy) | Cigarette Smoke Extract-induced | Maximal inhibition of 90.4% | [8] |

| IL-8 Secretion Inhibition | Neutrophils (COPD) | Cigarette Smoke Extract-induced | Maximal inhibition of 88.9% | [8] |

| Remodeling Marker Inhibition | Human Primary Lung Fibroblasts (COPD) | TGF-β-induced | CTGF: -21%, Col1A1: -23%, α-SMA: -30% | [15] |

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity in Human Bronchial Epithelial Cells

This protocol outlines a general workflow for evaluating the ability of Roflumilast N-Oxide to inhibit the release of pro-inflammatory cytokines from human bronchial epithelial cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding: a. Culture a human bronchial epithelial cell line (e.g., H292) in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator. b. Seed the cells into 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Pre-treatment with Roflumilast N-Oxide: a. Prepare a stock solution of Roflumilast N-Oxide in DMSO. b. The following day, replace the culture medium with serum-free medium for 1 hour.[16] c. Add fresh serum-free medium containing various concentrations of Roflumilast N-Oxide (e.g., 0.1 nM to 1 µM) or vehicle (DMSO, typically at a final concentration of ≤0.1%) to the wells. d. Incubate for 2 hours at 37°C.[16]

3. Inflammatory Challenge: a. Prepare a stock solution of LPS from E. coli. b. Add LPS to the wells to a final concentration of 1 µg/mL. c. Incubate the plate for 24 hours at 37°C.

4. Cytokine Measurement: a. After incubation, centrifuge the plate to pellet any detached cells. b. Carefully collect the cell culture supernatants. c. Measure the concentration of a target cytokine (e.g., TNF-α or IL-8) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis: a. Calculate the percentage of inhibition of cytokine release for each concentration of Roflumilast N-Oxide compared to the vehicle-treated, LPS-stimulated control. b. Plot the concentration-response curve and determine the IC50 value if applicable.

Caption: In vivo experimental workflow.

Conclusion and Future Directions

Roflumilast N-Oxide is the principal effector of the pharmacological activity of its parent drug, roflumilast. Its sustained high plasma concentrations and potent PDE4 inhibitory activity make it a key player in the management of chronic inflammatory diseases like COPD. The in vitro and in vivo data robustly support its broad anti-inflammatory and cytoprotective effects.

Future research should continue to explore the full therapeutic potential of Roflumilast N-Oxide. This includes investigating its efficacy in other inflammatory conditions, exploring potential synergistic effects with other drug classes, and further elucidating the downstream signaling pathways it modulates. The experimental frameworks provided in this guide offer a solid foundation for researchers to continue to unravel the complex and beneficial pharmacology of this important active metabolite.

References

-

Ammit, A. J., et al. (2016). Roflumilast N-Oxide in Combination with Formoterol Enhances the Antiinflammatory Effect of Dexamethasone in Airway Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology, 55(4), 533-541. [Link]

-

Beers, M. F., et al. (2012). Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro. British Journal of Pharmacology, 166(8), 2243-2262. [Link]

-

Milara, J., et al. (2014). Roflumilast N-oxide inhibits bronchial epithelial to mesenchymal transition induced by cigarette smoke in smokers with COPD. Pulmonary Pharmacology & Therapeutics, 28(2), 141-149. [Link]

-

Chen, Y., et al. (2021). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Annals of Translational Medicine, 9(19), 1533. [Link]

-

Ghafouri, B., et al. (2016). Pharmacological activities of roflumilast N-oxide, dexamethasone and formoterol in human neutrophils from healthy non-smokers and COPD patients. European Respiratory Journal, 48(suppl 60), PA4649. [Link]

-

Salvator, H., et al. (2020). Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist. Journal of Inflammation Research, 13, 715-726. [Link]

-

U.S. Food and Drug Administration. (n.d.). DALIRESP (roflumilast) tablets Label. [Link]

-

Matera, M. G., et al. (2013). Roflumilast-N-oxide exerts anti-remodelling potencies in COPD patients in vitro. European Respiratory Journal, 42(Suppl 57), P3723. [Link]

-

Hatzelmann, A., et al. (2001). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279. [Link]

-

Synapse. (2025). What is the therapeutic class of Roflumilast?. Patsnap. [Link]

-

Lomas, D. A., & Lipson, D. A. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease, 5(3), 189-201. [Link]

-

Xu, R., et al. (2026). Real-world safety profile of roflumilast: a pharmacovigilance analysis using FDA adverse event reporting system and Canada vigilance database. Journal of Pharmacy & Pharmaceutical Sciences, 29, 1-13. [Link]

-

Zech, K., et al. (2007). Steady-state pharmacokinetics of roflumilast and roflumilast N-oxide in patients with mild and moderate liver cirrhosis. Clinical Pharmacokinetics, 46(11), 979-990. [Link]

-

Cerdá-Nicolás, M., et al. (2013). Roflumilast N-oxide, a selective PDE4 inhibitor, curbs platelet-leukocyte interactions. European Respiratory Journal, 42(Suppl 57), P4554. [Link]

-

Taegtmeyer, A. B., Leuppi, J., & Kullak-Ublick, G. A. (2012). Roflumilast - A phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Praxis, 101(14), 917-925. [Link]

-

Hatzelmann, A., et al. (2010). The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics, 23(4), 235-256. [Link]

-

Salvator, H., et al. (2020). Effects of roflumilast (solid line) and roflumilast N-oxide (dashed line) on the release of TNF-α from LPS-stimulated human bronchial explants. ResearchGate. [Link]

-

Capot Chemical. (2020). MSDS of Roflumilast N-oxide. [Link]

-

Giembycz, M. A. (2008). PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast. International Journal of Chronic Obstructive Pulmonary Disease, 3(4), 515-532. [Link]

-

Zandvliet, A. S., et al. (2010). Population Pharmacokinetic Modelling of Roflumilast and Roflumilast N-Oxide by Total Phosphodiesterase-4 Inhibitory Activity and Development of a Population Pharmacodynamic-Adverse Event Model. Clinical Pharmacokinetics, 49(9), 589-606. [Link]

-

Ammit, A. J., et al. (2016). Roflumilast N-Oxide in Combination with Formoterol Enhances the Antiinflammatory Effect of Dexamethasone in Airway Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology, 55(4), 533-541. [Link]

-

Van Hoecke, L., et al. (2017). Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration. Journal of Visualized Experiments, (123), e55398. [Link]

-

Van Hoecke, L., et al. (2021). A simplified method for bronchoalveolar lavage in mice by orotracheal intubation avoiding tracheotomy. BioTechniques, 71(6), 527-531. [Link]

-

Shah, S. H., et al. (2025). Preparation of cigarette smoke extract and treatments. Bio-protocol, 15(12), e4432. [Link]

-

Liao, Y.-T., et al. (2016). Lipopolysaccharide Attenuates Induction of Proallergic Cytokines, Thymic Stromal Lymphopoietin, and Interleukin 33 in Respiratory Epithelial Cells Stimulated with PolyI:C and Human Parechovirus. Frontiers in Immunology, 7, 563. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2015). PET imaging of phosphodiesterase-4 (PDE4) in brain and peripheral organs of McCune-Albright syndrome. ClinicalTrials.gov. [Link]

-

Ruchaya, P. J., et al. (2024). An In-Vitro Standardized Protocol for Preparing Smoke Extract Media from Cigarette, Electronic Cigarette and Waterpipe. bioRxiv. [Link]

-

SCIREQ. (n.d.). Bronchoalveolar Lavage (BAL) Technique. [Link]

-

Bourdin, A., et al. (2014). Roflumilast N-Oxide Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells. PLoS ONE, 9(1), e85883. [Link]

-

Li, D., et al. (2018). LPS-induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF-κB, STAT3 or AP-1 activation. Experimental and Therapeutic Medicine, 15(4), 3341-3349. [Link]

-

Yatabe, Y., et al. (2018). Update on Immunohistochemistry for the Diagnosis of Lung Cancer. Cancers, 10(3), 72. [Link]

-

Vernooy, J. H., et al. (2001). Long-Term Intratracheal Lipopolysaccharide Exposure in Mice Results in Chronic Lung Inflammation and Persistent Pathology. American Journal of Respiratory Cell and Molecular Biology, 24(6), 762-771. [Link]

-

Van Hoecke, L., et al. (2017). Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration. Journal of Visualized Experiments, (123), e55398. [Link]

-

Salvator, H., et al. (2020). Effects of roflumilast (solid line) and roflumilast N-oxide (dashed line) on the release of TNF-α from LPS-stimulated human bronchial explants. ResearchGate. [Link]

-

IHC World. (2024). Inflammatory (Inflammation) Markers. [Link]

-

Mathis, C., et al. (2013). Validation of in vitro models for smoke exposure of primary human bronchial epithelial cells. Toxicology in Vitro, 27(1), 121-131. [Link]

-

Chen, Y.-C., et al. (2023). Impact of lipopolysaccharide-induced acute lung injury in aged mice. Aging, 15(22), 12269-12284. [Link]

-

Chen, Y., et al. (2021). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Annals of Translational Medicine, 9(19), 1533. [Link]

Sources

- 1. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Medicine Reports [spandidos-publications.com]

- 4. Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. In vivo efficacy in airway disease models of roflumilast, a novel orally active PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of Roflumilast Cream in Chronic Plaque Psoriasis: Data from Phase I to Phase III Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Lipopolysaccharide Attenuates Induction of Proallergic Cytokines, Thymic Stromal Lymphopoietin, and Interleukin 33 in Respiratory Epithelial Cells Stimulated with PolyI:C and Human Parechovirus [frontiersin.org]

Methodological & Application

Application Notes & Protocols: Roflumilast-d4 N-Oxide for In Vitro Cell-Based Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Roflumilast-d4 N-Oxide in in vitro cell-based assays. Roflumilast N-oxide is the primary active metabolite of the phosphodiesterase 4 (PDE4) inhibitor, Roflumilast, a therapeutic agent for chronic obstructive pulmonary disease (COPD).[1][2] This guide details its mechanism of action, provides validated, step-by-step protocols for key functional assays, and offers insights into data interpretation and best practices for handling the deuterated compound.

Introduction: Roflumilast-d4 N-Oxide in Context

Roflumilast is a selective inhibitor of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) within various immune and structural cells.[1][3] Its therapeutic effects are largely attributed to its active metabolite, Roflumilast N-oxide, which accounts for over 90% of the total PDE4 inhibitory activity in vivo.[1] By inhibiting PDE4, Roflumilast N-oxide leads to an accumulation of intracellular cAMP, triggering a cascade of anti-inflammatory responses.[1][4]

Why Roflumilast-d4 N-Oxide?

The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen. In the context of in vitro cell-based assays, Roflumilast-d4 N-Oxide is expected to exhibit identical biological activity to its non-deuterated counterpart. Its primary utility in a research setting is often as a stable, heavy-isotope labeled internal standard for mass spectrometry-based quantification. However, it can also be used directly in cell-based functional assays as a reliable analog of the active metabolite.

This guide focuses on its application in functional assays to probe cellular responses to PDE4 inhibition.

Mechanism of Action: The cAMP Signaling Pathway

The primary mechanism of Roflumilast N-oxide is the selective inhibition of the PDE4 enzyme. This action prevents the hydrolysis of cAMP to adenosine monophosphate (AMP), leading to elevated intracellular cAMP levels.[3][5] This increase in cAMP has several downstream consequences:

-

Activation of Protein Kinase A (PKA): Elevated cAMP activates PKA, which in turn phosphorylates various downstream targets.

-

Modulation of Inflammatory Pathways: PKA activation can lead to the phosphorylation and inhibition of transcription factors like NF-κB, which are crucial for the expression of pro-inflammatory cytokines.[6]

-

Suppression of Cytokine Release: The overall effect is a reduction in the release of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), interleukins, and various chemokines from inflammatory cells like macrophages, neutrophils, and T-cells.[5][7][8]

This signaling cascade is central to the anti-inflammatory effects observed with Roflumilast treatment.

Caption: Mechanism of Roflumilast-d4 N-Oxide Action.

Preparation and Handling of Roflumilast-d4 N-Oxide

Proper preparation of the compound is critical for reproducible results.

Solubility and Stock Solution Preparation

Roflumilast N-oxide is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[5] It is sparingly soluble in aqueous solutions.[9] For cell-based assays, a concentrated stock solution in DMSO is recommended.

| Parameter | Recommendation |

| Primary Solvent | Dimethyl Sulfoxide (DMSO), sterile, cell culture grade |

| Stock Concentration | 10 mM |

| Storage | Aliquot and store at -20°C for long-term (months to years) or 4°C for short-term (days to weeks).[5] Avoid repeated freeze-thaw cycles.[10] |

Protocol for 10 mM Stock Solution:

-

Roflumilast-d4 N-Oxide has a molecular weight of approximately 423.25 g/mol (accounting for deuterium).

-

To prepare a 10 mM stock, weigh 4.23 mg of the compound.

-

Dissolve in 1 mL of sterile DMSO.

-

Vortex thoroughly until fully dissolved. Sonication can be used to aid dissolution if necessary.[10]

-

Dispense into small-volume aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store as recommended above.

Working Solution Preparation

Prepare fresh working solutions for each experiment by diluting the 10 mM DMSO stock in the appropriate cell culture medium.

Causality: It is crucial to maintain a final DMSO concentration well below 0.5% (v/v) in the cell culture wells to avoid solvent-induced cytotoxicity or off-target effects. A final concentration of 0.1% DMSO is a widely accepted and safe limit for most cell lines.

In Vitro Cell-Based Assay Protocols

The following protocols are designed to assess the biological activity of Roflumilast-d4 N-Oxide. Each protocol is a self-validating system, incorporating essential controls for robust and interpretable data.

Caption: General workflow for in vitro cell-based assays.

Protocol 1: Inhibition of TNF-α Release from LPS-Stimulated Monocytes

This assay measures the anti-inflammatory effect of Roflumilast-d4 N-Oxide by quantifying its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated monocytic cells (e.g., THP-1, U937, or primary human peripheral blood mononuclear cells - PBMCs).

Materials:

-

Monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

Roflumilast-d4 N-Oxide (10 mM stock in DMSO)

-

Positive Control: Roflumilast N-Oxide or Rolipram (10 mM stock in DMSO)

-

TNF-α ELISA Kit

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding and Differentiation (for THP-1 cells):

-

Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Add PMA to a final concentration of 50 ng/mL to differentiate the monocytes into macrophage-like cells.

-

Incubate for 48-72 hours at 37°C, 5% CO2. After incubation, gently aspirate the medium and wash the adherent cells twice with sterile PBS. Add fresh, serum-free media before treatment.

-

Rationale: Differentiation mimics a more physiologically relevant macrophage phenotype, which is a key target for anti-inflammatory drugs.

-

-

Compound Pre-treatment:

-

Prepare serial dilutions of Roflumilast-d4 N-Oxide in culture medium. A typical concentration range would be 0.01 nM to 1 µM.

-

Add the diluted compound to the appropriate wells.

-

Include Controls:

-

Vehicle Control: Medium with the highest concentration of DMSO used (e.g., 0.1%).

-

Positive Control: A known PDE4 inhibitor (e.g., Roflumilast N-Oxide) at a concentration known to give maximal inhibition.

-

Unstimulated Control: Cells with medium and vehicle only (no LPS).

-

-

Pre-incubate the plate for 1 hour at 37°C.

-

Rationale: Pre-incubation allows the inhibitor to enter the cells and engage with the target enzyme (PDE4) before the inflammatory stimulus is introduced.

-

-

Stimulation:

-

Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.[6]

-

Incubate for 18-24 hours at 37°C, 5% CO2.

-

Rationale: LPS is a potent activator of Toll-like receptor 4 (TLR4), which triggers a strong inflammatory response and robust TNF-α production in macrophages.

-

-

Endpoint Measurement:

-

Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant from each well.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α release for each concentration of Roflumilast-d4 N-Oxide compared to the LPS-stimulated vehicle control.

-

Plot the percentage inhibition against the log concentration of the compound and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of the TNF-α release is inhibited).

Protocol 2: Intracellular cAMP Accumulation Assay

This assay directly measures the primary pharmacological effect of Roflumilast-d4 N-Oxide: the increase in intracellular cAMP levels. This is often performed using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

A suitable cell line expressing the target of interest (e.g., HEK293 cells, primary bronchial epithelial cells).[11][12]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Forskolin (an adenylyl cyclase activator)

-

Roflumilast-d4 N-Oxide (10 mM stock in DMSO)

-

Positive Control: Roflumilast N-Oxide or IBMX (a non-selective PDE inhibitor)

-

cAMP HTRF Assay Kit

-

384-well low-volume white plates

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells into a 384-well plate at an optimized density (e.g., 5,000 cells/well).

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of Roflumilast-d4 N-Oxide in stimulation buffer (provided with the assay kit or a simple buffer like HBSS).

-

Aspirate the culture medium from the cells and add the diluted compound.

-

Include Controls:

-

Vehicle Control: Buffer with DMSO.

-

Positive Control: A known PDE inhibitor.

-

Basal Control: Buffer with vehicle only (no Forskolin).

-

Maximal Stimulation Control: Buffer with Forskolin and vehicle.

-

-

Pre-incubate for 30 minutes at room temperature.

-

Rationale: This pre-incubation step is sufficient for target engagement in a direct signaling assay.

-

-

Stimulation:

-

Add Forskolin to all wells (except the basal control) to a final concentration that elicits a sub-maximal cAMP response (e.g., 1-10 µM, this should be determined empirically).

-

Incubate for 30-60 minutes at room temperature.

-

Rationale: Forskolin directly activates adenylyl cyclase, leading to a rapid and sustained increase in cAMP production. Using a sub-maximal concentration creates a window to observe the potentiating effect of PDE inhibitors.

-

-

Cell Lysis and Endpoint Measurement:

-

Add the HTRF assay reagents (cAMP-d2 acceptor and anti-cAMP-cryptate donor) directly to the wells, which will also lyse the cells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader.

-

Data Analysis:

-

Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log concentration of Roflumilast-d4 N-Oxide.

-

Fit a four-parameter logistic curve to determine the EC50 value (the concentration at which 50% of the maximal cAMP accumulation is achieved).

References

- BenchChem. The Cellular Targets of Roflumilast N-oxide: An In-depth Technical Guide.

- MedKoo Biosciences. Roflumilast N-oxide | PDE-4 inhibitor.

- Patsnap Synapse. What is the therapeutic class of Roflumilast?.

- European Respiratory Journal. Roflumilast N-oxide, a selective PDE4 inhibitor, curbs platelet-leukocyte interactions.

-

ResearchGate. Effects of roflumilast and zatolmilast on nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-induced BV-2 cells. Available at: [Link]

-

DALIRESP® (roflumilast) Mechanism of Action | For HCPs. Available at: [Link]

-

PubMed. Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro. Available at: [Link]

-

PubMed Central. Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro. Available at: [Link]

-

National Institutes of Health. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Available at: [Link]

-

Harvard Apparatus. In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. Available at: [Link]

-

YouTube. Create Your Own Cellular Compound Target Engagement Assay. Available at: [Link]

-

Science.gov. metabolite roflumilast n-oxide: Topics by Science.gov. Available at: [Link]

-

PubMed Central. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Available at: [Link]

-

PubMed Central. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide. Available at: [Link]

-

BPS Bioscience. PDE4B Cell-Based Activity Assay Kit. Available at: [Link]

-

PubMed. Large-scale preparation of fully deuterated cell components. Ribosomes from Escherichia coli with high biological activity. Available at: [Link]

-

PNAS. Analyses of PDE-regulated phosphoproteomes reveal unique and specific cAMP-signaling modules in T cells. Available at: [Link]

-

ResearchGate. Roflumilast mitigated TNF-β-induced expression of iNOS and production of nitric oxide (NO). Available at: [Link]

-

MDPI. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Available at: [Link]

-

MDPI. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Available at: [Link]

-

PubChem - NIH. Roflumilast | C17H14Cl2F2N2O3 | CID 449193. Available at: [Link]

-

MDPI. Unleashing Spinal Cord Repair: The Role of cAMP-Specific PDE Inhibition in Attenuating Neuroinflammation and Boosting Regeneration after Traumatic Spinal Cord Injury. Available at: [Link]

- Google Patents. US5733984A - Process for the preparation of a deuterated compound.

- Google Patents. WO2019060379A1 - Pharmaceutical compositions of roflumilast in aqueous blends of water-miscible, pharmaceutically acceptable solvents.

-

ResearchGate. Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. Available at: [Link]

-

ResearchGate. Preparation of various deuterated compounds. Available at: [Link]

-

MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Available at: [Link]

Sources

- 1. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]

- 2. metabolite roflumilast n-oxide: Topics by Science.gov [science.gov]

- 3. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Harnessing Roflumilast-d4 N-Oxide to Investigate Cilia Motility in Human Bronchial Epithelial Cells

Introduction: The Critical Role of Mucociliary Clearance and the Promise of PDE4 Inhibition

The mucociliary escalator is a primary defense mechanism of the respiratory system, responsible for trapping and removing inhaled particulates, pathogens, and allergens from the airways. This process is critically dependent on the coordinated beating of cilia on the surface of bronchial epithelial cells. Impaired cilia function is a hallmark of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] A key regulator of ciliary beat frequency (CBF) is the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[3][4]

Phosphodiesterase-4 (PDE4) is an enzyme that degrades cAMP, thereby downregulating its signaling.[5][6] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which has been shown to enhance ciliary activity.[4][7][8] Roflumilast is a selective PDE4 inhibitor, and its active metabolite, Roflumilast N-Oxide, has demonstrated potent anti-inflammatory effects and the ability to improve cilia motility in human bronchial epithelial cells, particularly in models of cigarette smoke-induced damage.[3][9][10]

This application note provides a comprehensive guide for researchers on the use of Roflumilast N-Oxide to study cilia motility in primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI). We will also discuss the utility of its deuterated analog, Roflumilast-d4 N-Oxide, as an internal standard for quantitative analyses.

The Scientific Rationale: Why Roflumilast-d4 N-Oxide?

Mechanism of Action: Roflumilast N-Oxide exerts its effects by selectively inhibiting the PDE4 enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, leading to elevated intracellular cAMP levels.[5] Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates proteins involved in the regulation of ciliary beating, ultimately increasing CBF.[4] This mechanism provides a direct pathway to therapeutically target and potentially restore impaired mucociliary clearance.

The Role of a Deuterated Internal Standard: Roflumilast-d4 N-Oxide is a stable, isotopically labeled version of Roflumilast N-Oxide where four hydrogen atoms have been replaced by deuterium.[11] In quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), deuterated standards are invaluable.[11][12][13][14] They serve as ideal internal standards because they co-elute with the unlabeled analyte and exhibit nearly identical ionization efficiency, but are distinguishable by their mass.[11][15] This allows for precise correction of variations in sample preparation and instrument response, ensuring highly accurate and reproducible quantification of Roflumilast N-Oxide in complex biological matrices.

Signaling Pathway of Roflumilast N-Oxide in Cilia Regulation

Caption: Roflumilast N-Oxide inhibits PDE4, increasing cAMP and activating PKA to enhance cilia motility.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the key steps for investigating the effects of Roflumilast N-Oxide on cilia motility in primary human bronchial epithelial cells.

Part 1: Culture of Human Bronchial Epithelial Cells at Air-Liquid Interface

-

Objective: To differentiate primary HBECs into a mucociliary phenotype with functional cilia.

-

Rationale: The ALI culture system mimics the in vivo environment of the airway epithelium, promoting the formation of a polarized, pseudostratified epithelium with well-developed cilia.[16][17][18][19][20]

Materials:

-

Primary Human Bronchial Epithelial Cells (HBECs)

-

Bronchial Epithelial Cell Growth Medium

-

ALI differentiation medium

-

Collagen-coated permeable membrane inserts (e.g., Transwells®)

-

Cell culture plates

-

Fibronectin, Collagen, and Bovine Serum Albumin (BSA) for coating

Procedure:

-

Coating of Culture Flasks: Coat tissue culture flasks with a mixture of fibronectin, collagen, and BSA to promote cell attachment and growth.[17]

-

Expansion of HBECs: Culture and expand the primary HBECs on the coated flasks using bronchial epithelial cell growth medium. Subculture the cells when they reach 80-90% confluency.

-

Seeding on Permeable Inserts: Seed the expanded HBECs onto the apical side of the collagen-coated permeable membrane inserts at a high density (e.g., 1 x 10^5 cells/cm²).[17]

-

Submerged Culture: Culture the cells submerged in growth medium in both the apical and basolateral compartments for the first 24-48 hours to allow for the formation of a confluent monolayer.

-

Initiation of ALI: Once confluent, remove the medium from the apical compartment, exposing the cells to air.[17][21] Feed the cells only from the basolateral compartment with ALI differentiation medium.

-

Differentiation: Maintain the ALI culture for at least 21 days, changing the basolateral medium every 2-3 days. Cilia development and mucus production should be observable by light microscopy.

Part 2: Treatment with Roflumilast N-Oxide

-

Objective: To expose the differentiated HBEC cultures to Roflumilast N-Oxide to assess its effect on cilia motility.

-

Rationale: This step allows for the direct investigation of the compound's pharmacological activity on ciliated cells.

Materials:

-

Roflumilast N-Oxide

-

Roflumilast-d4 N-Oxide (for LC-MS analysis)

-

Dimethyl sulfoxide (DMSO) as a vehicle

-

ALI differentiation medium

Procedure:

-

Preparation of Stock Solutions: Prepare a concentrated stock solution of Roflumilast N-Oxide in DMSO. A corresponding stock of Roflumilast-d4 N-Oxide should be prepared for use as an internal standard in subsequent analyses.

-

Preparation of Working Solutions: Prepare serial dilutions of Roflumilast N-Oxide in ALI differentiation medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability or cilia function (typically ≤ 0.1%).

-

Treatment: Add the prepared working solutions to the basolateral compartment of the ALI cultures. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubation: Incubate the cells for the desired duration (e.g., 1 hour, 24 hours) to observe acute or chronic effects on cilia motility.

Part 3: Analysis of Cilia Motility

-

Objective: To quantify the ciliary beat frequency (CBF) and other motility parameters.

-

Rationale: High-speed video microscopy is the gold standard for visualizing and accurately measuring the rapid movement of cilia.[22][23][24][25]

Materials:

-

Inverted microscope with a high-speed digital camera (capable of >100 frames per second)[26]

-

Environmental chamber for the microscope stage to maintain temperature (37°C) and CO₂ levels

-

CBF analysis software

Procedure:

-

Image Acquisition: Place the ALI culture plate on the microscope stage within the environmental chamber. Allow the culture to equilibrate.

-

Video Recording: Acquire high-speed videos of ciliary movement from multiple, pre-defined regions of interest across the cell culture insert to ensure representative data.[27]

-

CBF Analysis: Use specialized software to analyze the recorded videos. These programs typically use Fourier transform-based algorithms to determine the dominant frequency of pixel intensity changes, which corresponds to the CBF.[27][28]

-

Data Collection: Record the CBF values for each condition and replicate. Other parameters such as the percentage of motile cilia and the coordination of ciliary beating can also be assessed qualitatively or with more advanced software.

Experimental Workflow

Caption: Experimental workflow for studying Roflumilast N-Oxide effects on cilia motility.

Expected Outcomes and Data Interpretation

Treatment of differentiated HBECs with Roflumilast N-Oxide is expected to result in a dose-dependent increase in CBF compared to vehicle-treated controls.[3][9] This effect is anticipated due to the elevation of intracellular cAMP. In experimental models where cilia function is impaired (e.g., by exposure to cigarette smoke extract), Roflumilast N-Oxide has been shown to rescue or partially restore CBF.[3][9]

Table 1: Hypothetical Data on the Effect of Roflumilast N-Oxide on Ciliary Beat Frequency (CBF)

| Treatment Condition | Concentration (nM) | Mean CBF (Hz) ± SD | % Increase from Vehicle |

| Vehicle Control (0.1% DMSO) | 0 | 5.2 ± 0.4 | 0% |

| Roflumilast N-Oxide | 0.1 | 5.8 ± 0.5 | 11.5% |

| Roflumilast N-Oxide | 1.0 | 6.9 ± 0.6 | 32.7% |

| Roflumilast N-Oxide | 10 | 8.1 ± 0.7 | 55.8% |

| Roflumilast N-Oxide | 100 | 8.5 ± 0.8 | 63.5% |

Troubleshooting and Considerations

-

Cell Culture Variability: Primary cells can exhibit donor-to-donor variability. It is crucial to use cells from multiple donors to ensure the generalizability of the findings.

-

ALI Culture Health: Monitor the integrity of the epithelial layer through transepithelial electrical resistance (TEER) measurements. A decline in TEER may indicate cytotoxicity.

-

CBF Measurement: Ensure consistent temperature and environmental conditions during video acquisition, as CBF is temperature-dependent. Analyze multiple fields of view to account for regional variations in ciliary activity.

-

Compound Solubility: Roflumilast and its N-oxide have low aqueous solubility.[29][30] Ensure complete dissolution in the vehicle and appropriate dilution in the culture medium to avoid precipitation.

Conclusion

Roflumilast N-Oxide is a valuable pharmacological tool for studying the regulation of cilia motility. The protocols outlined in this application note provide a robust framework for investigating its effects on human bronchial epithelial cells. The use of its deuterated analog, Roflumilast-d4 N-Oxide, as an internal standard further enhances the precision of quantitative studies. This research can contribute to a deeper understanding of mucociliary clearance and the development of novel therapeutics for chronic respiratory diseases.

References

-

What is the mechanism of Roflumilast? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

Milara, J., et al. (2012). Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro. British Journal of Pharmacology, 168(4), 977-993. Retrieved from [Link]

-

Turner, M. J., et al. (2016). The dual phosphodiesterase 3 and 4 inhibitor RPL554 stimulates CFTR and ciliary beating in primary cultures of bronchial epithelia. American Journal of Physiology-Lung Cellular and Molecular Physiology, 310(1), L59-L70. Retrieved from [Link]

-

Milara, J., et al. (2012). Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro. PubMed. Retrieved from [Link]

-

Ko, F. W., & Hui, D. S. (2012). Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases. Frontiers in Pharmacology, 3, 109. Retrieved from [Link]

-

Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. (2018). Therapeutic Advances in Respiratory Disease, 12, 175346661879103. Retrieved from [Link]

-

Milara, J., et al. (2014). Roflumilast N-oxide inhibits bronchial epithelial to mesenchymal transition induced by cigarette smoke in smokers with COPD. Pulmonary Pharmacology & Therapeutics, 28(2), 141-149. Retrieved from [Link]

-

Ammit, A. J., et al. (2017). Roflumilast N-Oxide in Combination with Formoterol Enhances the Antiinflammatory Effect of Dexamethasone in Airway Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology, 56(4), 523-532. Retrieved from [Link]

-

Forteza, R., et al. (2014). Roflumilast N-Oxide Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells. PLoS ONE, 9(1), e85893. Retrieved from [Link]

-

High-speed Video Microscopy Analysis for First-line Diagnosis of Primary Ciliary Dyskinesia. (2022). Journal of Visualized Experiments, (179), e63383. Retrieved from [Link]

-

Lipworth, B. J. (2005). Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease. The Lancet, 365(9454), 167-175. Retrieved from [Link]

-

Walker-Suárez, R. R., et al. (2020). A Revised Protocol for Culture of Airway Epithelial Cells as a Diagnostic Tool for Primary Ciliary Dyskinesia. Journal of Clinical Medicine, 9(11), 3749. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

-

Joskova, M., et al. (2020). Respiratory Cilia as a Therapeutic Target of Phosphodiesterase Inhibitors. Frontiers in Pharmacology, 11, 629. Retrieved from [Link]

-

Piórkowska, E., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Chromatography B, 1040, 53-59. Retrieved from [Link]

-

Lee, K. Y. (2020). Role of phosphodiesterase-4 inhibitors in chronic obstructive pulmonary disease. The Korean Journal of Internal Medicine, 35(2), 267-274. Retrieved from [Link]

-

Feriani, L., et al. (2023). Assessing motile cilia coverage and beat frequency in mammalian in vitro cell culture tissues. Royal Society Open Science, 10(8), 230230. Retrieved from [Link]

-

High-speed Video Microscopy Analysis (HVMA). (n.d.). Medizinische Fakultät Münster. Retrieved from [Link]

-

Forteza, R., et al. (2014). Roflumilast N-Oxide Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells. PLOS ONE, 9(1), e85893. Retrieved from [Link]

-

Singh, D., et al. (2021). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. The Open Respiratory Medicine Journal, 15, 1-13. Retrieved from [Link]

-

Human bronchial epithelial cells cultured on transwells. Ciliated cells... (n.d.). ResearchGate. Retrieved from [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). American Association for Clinical Chemistry. Retrieved from [Link]

-

Environmental Risk Assessment Data Roflumilast. (2023). AstraZeneca. Retrieved from [Link]

-

A Novel Approach for the Automatic Estimation of the Ciliated Cell Beating Frequency. (2020). IEEE Access, 8, 114675-114686. Retrieved from [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025). Pharmaffiliates. Retrieved from [Link]

-

Joskova, M., et al. (2020). Respiratory Cilia as a Therapeutic Target of Phosphodiesterase Inhibitors. PubMed. Retrieved from [Link]

-

High-speed Video Microscopy Analysis for First-line Diagnosis of Primary Ciliary Dyskinesia. (2021). JoVE. Retrieved from [Link]

-

High-speed video microscopy analysis of cilia before and after airway cell culture. (2021). ePrints Soton - University of Southampton. Retrieved from [Link]

-

Roflumilast. (n.d.). PubChem. Retrieved from [Link]

-

Optimization of Primary Human Bronchial Epithelial 3D Cell Culture with Donor-Matched Fibroblasts and Comparison of Two Different Culture Media. (2023). International Journal of Molecular Sciences, 24(4), 3901. Retrieved from [Link]

-

Quantifying cilia beat frequency using high-speed video microscopy. (2022). Physiological Reports, 10(10), e15349. Retrieved from [Link]

-

Deuterated Internal Standard: Significance and symbolism. (2025). Wisdomlib. Retrieved from [Link]

-

Giembycz, M. A. (2006). Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and COPD. Current Topics in Medicinal Chemistry, 6(11), 1135-1148. Retrieved from [Link]

-

How to Model the Human Airway at the Air-Liquid Interface: Differentiation of HBECs. (2020). STEMCELL Technologies. Retrieved from [Link]

Sources

- 1. Frontiers | Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases [frontiersin.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Respiratory Cilia as a Therapeutic Target of Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Roflumilast? [synapse.patsnap.com]

- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 7. dovepress.com [dovepress.com]

- 8. Roflumilast N-Oxide Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roflumilast N-Oxide in Combination with Formoterol Enhances the Antiinflammatory Effect of Dexamethasone in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. wisdomlib.org [wisdomlib.org]

- 15. myadlm.org [myadlm.org]

- 16. A Revised Protocol for Culture of Airway Epithelial Cells as a Diagnostic Tool for Primary Ciliary Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Using Immortalized 16HBE14o- Human Bronchial Epithelial Cell Lines to Model Respiratory Lung Diseases [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. High-speed video microscopy analysis of cilia before and after airway cell culture - ePrints Soton [eprints.soton.ac.uk]

- 20. Optimization of Primary Human Bronchial Epithelial 3D Cell Culture with Donor-Matched Fibroblasts and Comparison of Two Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. High-speed Video Microscopy Analysis for First-line Diagnosis of Primary Ciliary Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. High-speed Video Microscopy Analysis (HVMA) [medizin.uni-muenster.de]

- 24. mdpi.com [mdpi.com]

- 25. Video: High-speed Video Microscopy Analysis for First-line Diagnosis of Primary Ciliary Dyskinesia [jove.com]

- 26. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 27. royalsocietypublishing.org [royalsocietypublishing.org]

- 28. A Novel Approach for the Automatic Estimation of the Ciliated Cell Beating Frequency | MDPI [mdpi.com]

- 29. astrazeneca.com [astrazeneca.com]

- 30. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of Roflumilast-d4 N-Oxide

Welcome to the Advanced Mass Spectrometry Support Hub. Ticket ID: ROF-NOX-D4-SUP Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Roflumilast N-Oxide Challenge

Roflumilast N-Oxide is the primary active metabolite of the PDE4 inhibitor Roflumilast.[1][2] When analyzing this compound using a deuterated internal standard (Roflumilast-d4 N-Oxide), researchers often encounter signal suppression (Matrix Effect) that compromises quantitation.

This suppression is rarely a single-variable problem. It typically arises from a "Perfect Storm" of three converging factors:

-

The Deuterium Isotope Effect: Slight chromatographic separation between the analyte and its d4-IS.

-

Thermal Instability: The N-oxide moiety is labile and prone to in-source fragmentation.

-

Phospholipid Co-elution: High-abundance plasma lipids suppressing ionization in the source.

This guide provides the diagnostic logic and protocols to isolate and resolve these issues.

Part 1: Diagnostic Logic (Troubleshooting Workflow)

Before altering your method, you must identify where the signal loss occurs.[3] Use this decision matrix to guide your troubleshooting.

Figure 1: Diagnostic decision tree for isolating the cause of signal loss (Matrix Effect vs. Source Instability).

Part 2: Technical Deep Dive & Solutions

Issue 1: The Deuterium Isotope Effect

The Problem: Deuterated compounds (d4) are slightly more hydrophilic than their non-deuterated counterparts (H4) due to the shorter C-D bond length and lower polarizability. In Reverse Phase LC (RPLC), Roflumilast-d4 N-Oxide will elute slightly earlier than the analyte.

The Risk: If a sharp zone of suppression (e.g., a phospholipid peak) exists just before the analyte elutes, the d4-IS may fall into this "suppression valley" while the analyte remains on the "safe" plateau. This decouples the IS from the analyte, rendering the IS ineffective for correction.

Solution:

-

Check Retention Times: Zoom in on your chromatogram.[4] Is the d4 peak shifting >0.05 min earlier than the analyte?

-

Widen the Gradient: Shallower gradients can sometimes separate the suppression zone from the IS, even if the IS/Analyte separation remains.

Issue 2: In-Source Fragmentation (Thermal Instability)

The Problem: N-Oxides are thermally labile. In the ESI source, high temperatures or high declustering potentials (DP) can cause the loss of the oxygen atom before the ion enters the quadrupole.

-

Reaction: [M+H]+ (N-Oxide) → [M+H]+ (Parent Drug) + O

-

Result: You lose signal for the N-Oxide (420 m/z) and artificially increase the signal for the parent Roflumilast (404 m/z).

Solution:

-

Temperature Optimization: Lower the source temperature (e.g., from 550°C to 400°C) and check if sensitivity increases.

-

Soft Ionization: Reduce the Fragmentor/Declustering Potential voltage.

Issue 3: Phospholipid Interference (Matrix Effect)

The Problem: Glycerophosphocholines (GPC) and Lysophosphatidylcholines (LPC) are abundant in plasma (1 mg/mL). They do not elute in the void volume; they elute late in the run, often during the gradient ramp where Roflumilast elutes.

Solution: Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE).

Part 3: Validated Protocols

Protocol A: Post-Column Infusion (PCI) for Matrix Assessment

The Gold Standard for visualizing suppression zones.

Objective: Map exactly where suppression occurs in your chromatogram relative to the Roflumilast-d4 N-Oxide peak.

Materials:

-

Syringe pump.[4]

-

T-connector (PEEK).

-

Blank Plasma Extract (processed exactly like samples).

-

Roflumilast-d4 N-Oxide Standard Solution (100 ng/mL).

Workflow:

-

Setup: Connect the syringe pump containing the d4-IS standard to the LC effluent via a T-connector before the MS inlet.

-

Infuse: Set syringe pump to 10-20 µL/min (steady state signal).

-

Inject: Inject the Blank Plasma Extract via the LC autosampler.

-

Monitor: Watch the baseline of the d4-IS transition.

-

Interpret:

Protocol B: Optimized Liquid-Liquid Extraction (LLE)

Recommended over Protein Precipitation to remove phospholipids.

Rationale: Roflumilast is lipophilic (LogP ~4.6), but the N-oxide is more polar. A mixture of MTBE (Methyl tert-butyl ether) and Ethyl Acetate provides high recovery while leaving phospholipids (which prefer the aqueous/interface) behind.

| Step | Action | Critical Note |

| 1 | Aliquot 50 µL Plasma | Spiked with IS (Roflumilast-d4 N-Oxide). |

| 2 | Add 50 µL Buffer | 0.1 M Ammonium Acetate (pH 5.0). Stabilizes N-oxide. |

| 3 | Add 600 µL Extraction Solvent | MTBE : Ethyl Acetate (80:20 v/v) . |

| 4 | Vortex | High speed, 5 minutes. |

| 5 | Centrifuge | 4000 rpm, 10 mins, 4°C. |

| 6 | Transfer Supernatant | Transfer organic (top) layer to clean plate. |

| 7 | Evaporate | Dry under N2 at 35°C (Do not exceed 40°C due to N-oxide instability). |

| 8 | Reconstitute | Mobile Phase A : B (50:50) . Match initial gradient conditions. |

Part 4: Frequently Asked Questions (FAQ)

Q1: Why is my Roflumilast-d4 N-Oxide signal dropping over the course of a long batch? A: This is likely column fouling by phospholipids. If you are using Protein Precipitation (PPT), lipids accumulate on the column head and slowly elute later in the run or bleed off continuously.

-

Fix: Switch to the LLE protocol above. If you must use PPT, add a "sawtooth" wash step (95% Organic for 2 mins) at the end of every injection.

Q2: Can I use Roflumilast-d4 (parent) as an IS for the N-Oxide? A: No. The parent drug and the N-oxide have different polarities and will elute at different times. The parent IS will not experience the same matrix suppression as the N-oxide analyte, leading to failed quantitation (poor accuracy/precision). You must use the deuterated N-oxide or a structurally identical analog that co-elutes.

Q3: My IS recovery is consistent, but my analyte recovery varies. Why? A: This suggests the Deuterium Isotope Effect is separating your IS and Analyte into different suppression zones.

-

Fix: Change your column selectivity.[7] If using a C18, try a Phenyl-Hexyl column. The pi-pi interactions often shift the selectivity enough to move both compounds away from the phospholipid region.

Q4: I see a peak for Roflumilast in my "N-Oxide only" standard. Is my standard contaminated? A: Not necessarily. This is likely In-Source Fragmentation .[8]

-

Test: Lower the Source Temperature by 100°C. If the "contaminant" peak decreases significantly, it is being generated inside the MS source, not in the bottle. You must optimize source parameters to minimize this, or your N-oxide quantitation will be underestimated.

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.

-

Hermann, R., et al. (2012). Steady-state pharmacokinetics of roflumilast and roflumilast N-oxide in patients with mild and moderate liver cirrhosis. Clinical Pharmacokinetics.

-

Chambers, E., et al. (2007). Systematic study of the removal of phospholipids from biological matrices. Journal of Chromatography B.

-

Jemal, M., & Ouyang, Z. (2003). In-source fragmentation of N-oxides in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.

Sources

- 1. Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steady-state pharmacokinetics of roflumilast and roflumilast N-oxide in patients with mild and moderate liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. longdom.org [longdom.org]

- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]

- 7. researchgate.net [researchgate.net]

- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

Technical Support Center: Optimizing Chromatographic Separation of Roflumilast-d4 N-Oxide and its Metabolites

Welcome to the technical support center for the chromatographic analysis of Roflumilast-d4 N-Oxide and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving optimal separation and quantification. The information herein is curated from established scientific literature and extensive field experience to ensure you have the most reliable and actionable information at your fingertips.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and execution of chromatographic methods for Roflumilast-d4 N-Oxide.

Q1: What are the recommended starting chromatographic conditions for the separation of Roflumilast, Roflumilast N-Oxide, and Roflumilast-d4 N-Oxide?

A1: For initial method development, a reversed-phase C18 column is a robust starting point.[1][2] Many successful methods utilize a gradient elution with a mobile phase consisting of an acidified aqueous component and an organic modifier like acetonitrile or methanol.[2][3][4] A common approach involves using a low concentration of formic acid or ammonium formate in the aqueous phase to improve peak shape and ionization efficiency in LC-MS/MS applications.[3][4]

Q2: How does the choice of mobile phase pH affect the retention and peak shape of Roflumilast and its N-Oxide?